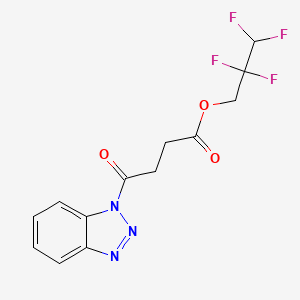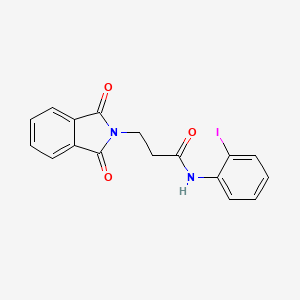![molecular formula C20H19FN2O3 B6087217 (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B6087217.png)
(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol, also known as FLX-787 or Dynaxel, is a small molecule drug that has been developed for the treatment of neuromuscular disorders. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用机制
The exact mechanism of action of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol is not fully understood. However, it is believed that the drug acts on the calcium-activated potassium channels (KCa3.1) in muscle cells. By modulating the activity of these channels, (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol can improve muscle function and reduce muscle fatigue.
Biochemical and Physiological Effects:
(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol has been shown to have several biochemical and physiological effects in animal models of neuromuscular disorders. The drug can improve muscle function, reduce muscle fatigue, and increase muscle strength. (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol can also improve neuromuscular transmission and reduce muscle inflammation.
实验室实验的优点和局限性
One of the main advantages of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol is its ability to improve muscle function and reduce muscle fatigue in animal models of neuromuscular disorders. This makes it a promising candidate for the treatment of these disorders in humans. However, there are also some limitations to using (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol in lab experiments. The drug is still in the early stages of clinical development, and its safety and efficacy in humans are not yet fully established. Additionally, the mechanism of action of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol. One area of research could focus on further elucidating the mechanism of action of the drug. This could involve studying the effects of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol on the calcium-activated potassium channels in muscle cells. Another area of research could focus on optimizing the synthesis method of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol to improve yield and purity. Additionally, clinical trials are currently underway to evaluate the safety and efficacy of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol in humans, and the results of these trials will provide valuable information for future research. Finally, research could focus on developing new compounds based on the structure of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol that have improved pharmacological properties and efficacy.
合成方法
The synthesis of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol involves the reaction of 2-(3-fluorophenyl)-1,3-benzoxazole with piperidine in the presence of a carbonyl reagent. The reaction yields (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol as the final product. The synthesis method has been optimized to produce high yields of pure product.
科学研究应用
(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol has been extensively studied for its potential therapeutic effects in neuromuscular disorders such as amyotrophic lateral sclerosis (ALS), spinal muscular atrophy (SMA), and myasthenia gravis (MG). Preclinical studies have shown that (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol can improve muscle function and reduce muscle fatigue in animal models of neuromuscular disorders. Clinical trials are currently underway to evaluate the safety and efficacy of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol in humans.
属性
IUPAC Name |
[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c21-15-5-3-4-13(10-15)19-22-17-11-14(7-8-18(17)26-19)20(25)23-9-2-1-6-16(23)12-24/h3-5,7-8,10-11,16,24H,1-2,6,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBPXDIIGLCYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)C2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Fluorophenyl)-1,3-benzoxazol-5-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)-5-oxopentanoate](/img/structure/B6087136.png)
![1-{2-[(cyclohexylamino)methyl]-5-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6087137.png)
![7-(2,3-difluorobenzyl)-2-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6087138.png)
![5-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6087146.png)


amino]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6087162.png)
![N-butyl-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6087165.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6087172.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B6087180.png)
![4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}piperidine bis(trifluoroacetate)](/img/structure/B6087195.png)

![(2-chlorobenzyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6087219.png)
![cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B6087223.png)